molecular formula C6H6N4O2 B14245226 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 227611-58-7

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B14245226
CAS No.: 227611-58-7
M. Wt: 166.14 g/mol
InChI Key: XGAYGRNYRDIVTB-UHFFFAOYSA-N
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Description

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with formamide, followed by cyclization to form the imidazo[1,2-b]pyrazole ring system . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced alcohol forms, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1H-pyrazole-4-carboxylic acid
  • 7-amino-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Uniqueness

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is unique due to its dual ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

227611-58-7

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C6H6N4O2/c7-3-4(6(11)12)9-10-2-1-8-5(3)10/h1-2,9H,7H2,(H,11,12)

InChI Key

XGAYGRNYRDIVTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=C(N2)C(=O)O)N

Origin of Product

United States

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